2-(o-Tolyl)-2,3-dihydroquinolin-4(1H)-one
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Overview
Description
2-(o-Tolyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones. This compound is characterized by a quinoline core structure with a tolyl group attached at the second position. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Tolyl)-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of o-toluidine derivatives with appropriate reagents. One common method is the Pfitzinger reaction, where o-toluidine reacts with isatin in the presence of a base to form the desired quinolinone structure. The reaction conditions often include heating the mixture under reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(o-Tolyl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydroquinoline.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones, dihydroquinolines, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-(o-Tolyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(o-Tolyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(o-Tolyl)quinazoline: Similar in structure but with a quinazoline core.
2-(o-Tolyl)benzimidazole: Contains a benzimidazole core instead of quinoline.
2-(o-Tolyl)pyridine: Features a pyridine ring with a tolyl group.
Uniqueness
2-(o-Tolyl)-2,3-dihydroquinolin-4(1H)-one is unique due to its specific quinolinone structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
Molecular Formula |
C16H15NO |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-(2-methylphenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H15NO/c1-11-6-2-3-7-12(11)15-10-16(18)13-8-4-5-9-14(13)17-15/h2-9,15,17H,10H2,1H3 |
InChI Key |
FVOQZFCLOVCKSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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